4-氯-5-氟-3-碘-1H-吲唑

描述

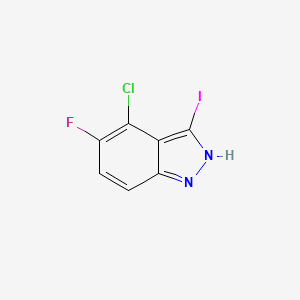

4-Chloro-5-fluoro-3-iodo-1H-indazole is an organic compound that belongs to the indazole family. It has the molecular formula C7H3ClFIN2 .

Synthesis Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The molecular structure of 4-Chloro-5-fluoro-3-iodo-1H-indazole consists of a five-membered ring containing two nitrogen atoms, one of which bears a hydrogen atom . The ring is substituted with chlorine, fluorine, and iodine atoms .Chemical Reactions Analysis

The synthesis of indazoles involves various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . The cyclization process is greatly affected by the hydrogen bond .Physical And Chemical Properties Analysis

4-Chloro-5-fluoro-3-iodo-1H-indazole has a molecular weight of 296.47 g/mol. The boiling point is 391.471°C at 760 mmHg .科学研究应用

Antihypertensive Agents

4-Chloro-5-fluoro-3-iodo-1H-indazole: has potential applications as an antihypertensive agent. Indazole derivatives have been studied for their ability to modulate blood pressure. The structural motif of indazole is present in several marketed drugs and is known for its role in controlling hypertension through various mechanisms, including vasodilation and inhibition of angiotensin-converting enzymes .

Anticancer Therapeutics

The indazole core is a common feature in many anticancer drugs. Its incorporation into new compounds can lead to the development of novel therapies targeting various cancer pathways. For instance, indazoles can act as kinase inhibitors, disrupting the signaling pathways that lead to tumor growth and proliferation .

Antidepressant Properties

Compounds containing the indazole group, such as 4-Chloro-5-fluoro-3-iodo-1H-indazole , are being explored for their antidepressant properties. They may contribute to the development of new treatments that target the central nervous system, offering alternatives to current antidepressant medications .

Anti-inflammatory Applications

Indazole derivatives are known for their anti-inflammatory effects. They can be used to develop drugs that treat chronic inflammatory diseases by inhibiting the production of pro-inflammatory cytokines or by modulating other inflammatory pathways .

Antibacterial and Antimicrobial Activity

The indazole ring system has been associated with antibacterial and antimicrobial activity. Research into 4-Chloro-5-fluoro-3-iodo-1H-indazole could lead to the creation of new antibiotics or antimicrobial agents, particularly important in the era of increasing antibiotic resistance .

Phosphoinositide 3-Kinase Inhibitors

Indazoles, including 4-Chloro-5-fluoro-3-iodo-1H-indazole , can act as selective inhibitors of phosphoinositide 3-kinase δ, which is significant for treating respiratory diseases. This application is particularly relevant for conditions like asthma and chronic obstructive pulmonary disease .

HIV Protease Inhibitors

The indazole structure is a key component in the development of HIV protease inhibitors. These inhibitors are crucial in the treatment of HIV/AIDS, as they prevent the virus from replicating within the host cells .

Serotonin Receptor Antagonists

Research into indazole derivatives has shown promise in creating serotonin receptor antagonists. These compounds can be used to treat various psychiatric and gastrointestinal disorders by modulating serotonin levels in the body .

安全和危害

属性

IUPAC Name |

4-chloro-5-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIN2/c8-6-3(9)1-2-4-5(6)7(10)12-11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUVZMCDRPUIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-fluoro-3-iodo-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

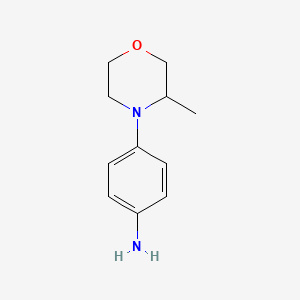

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)

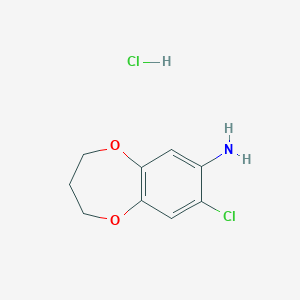

![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)

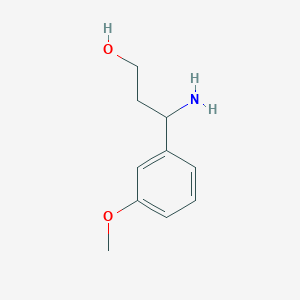

![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)

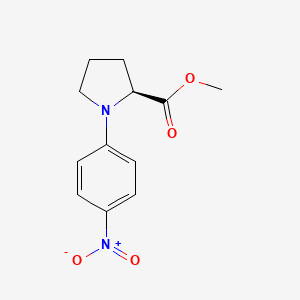

![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)

![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)

![2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B1455187.png)